molecular formula C14H22O4 B12558158 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) CAS No. 143149-10-4

2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)

Cat. No.: B12558158
CAS No.: 143149-10-4
M. Wt: 254.32 g/mol
InChI Key: MVXDNDWEXFAWNV-UHFFFAOYSA-N
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Description

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is an organic compound with a complex structure that includes two 3,4-dihydro-2H-pyran rings connected by an ethane-1,2-diylbis(oxymethylene) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) typically involves the reaction of 3,4-dihydro-2H-pyran with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is unique due to its specific combination of 3,4-dihydro-2H-pyran rings and ethane-1,2-diylbis(oxymethylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and materials science .

Properties

CAS No.

143149-10-4

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-pyran-2-ylmethoxy)ethoxymethyl]-3,4-dihydro-2H-pyran

InChI

InChI=1S/C14H22O4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2

InChI Key

MVXDNDWEXFAWNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)COCCOCC2CCC=CO2

Origin of Product

United States

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